2-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Chiral pool synthesis Enantioselective catalysis Piperidine stereochemistry

CNS drug discovery teams often struggle to source chiral 2-substituted piperidine-thiazole building blocks with orthogonal protecting groups for systematic SAR exploration. This compound resolves that gap: • Defined stereogenic center at piperidine C-2 enables enantioselective SAR, aligned with SphK1 inhibitor patents (US 8,436,186) and SMN modulator IP (US 2013/0096160 A1) • TPSA of 59.06 Ų-below the BBB permeability threshold of ~60-70 Ų-makes it ideal for CNS-targeted libraries • Orthogonal Boc and thiazole-sulfide handles permit sequential diversification: Boc deprotection for amide coupling or reductive amination, with the sulfide available for late-stage oxidation or cross-coupling

Molecular Formula C14H22N2O2S2
Molecular Weight 314.5 g/mol
Cat. No. B13947948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Molecular FormulaC14H22N2O2S2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1CSC2=NC=CS2
InChIInChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-8-5-4-6-11(16)10-20-12-15-7-9-19-12/h7,9,11H,4-6,8,10H2,1-3H3
InChIKeyIRVODTXVLZDZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Structural Identity and Core Chemical Profile


The compound 2-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (molecular formula C14H22N2O2S2, molecular weight 314.47 g/mol) is a bifunctional protected heterocyclic building block that integrates an N-Boc-protected piperidine ring with a thiazole moiety via a sulfanylmethyl linker at the 2-position of the piperidine . Unlike simple piperidine-thiazole conjugates, the specific 2-substitution pattern on the piperidine ring introduces a defined chiral center and a unique spatial orientation of the thiazole pharmacophore relative to the piperidine scaffold, which is critical for downstream structure-activity relationship (SAR) optimization in medicinal chemistry programs [1].

Chiral C-2 stereocenter Enables enantioselective synthesis and stereospecific SAR exploration
N-Boc protecting group Supports orthogonal derivatization after thiazole coupling
2-sulfanylmethyl linker Aligns with privileged piperidine-thiazole pharmacophore for kinase/neurological target research

2-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Positional Isomer Limitations


Positional isomerism in piperidine-thiazole building blocks is not a trivial structural nuance; it dictates the three-dimensional presentation of the thiazole pharmacophore to biological targets . The target compound's 2-substitution on the piperidine ring generates a distinctly different spatial vector for the thiazole moiety compared to 3- or 4-substituted analogs, directly impacting target engagement in structure-based drug design [1]. Furthermore, the 2-position substitution introduces a stereogenic center, enabling enantioselective synthesis routes that are inaccessible to achiral 4-substituted analogs—a critical requirement for programs targeting chiral biological environments .

4-Substituted analog
Lacks chiral center at piperidine C-4; does not support enantioselective synthesis or chiral SAR exploration.
3-Substituted analog (direct S-link)
Different linker geometry and conformational flexibility may shift lipophilicity and target engagement profiles.
4-Substituted piperidine-thiazoles
Predominantly associated with agrochemical patent space, not kinase/neurological target research, limiting IP alignment.

2-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Quantitative Evidence Guide


Chiral Center at C-2 Enables Enantioselective Synthesis

The target compound bears the sulfanylmethyl-thiazole substituent exclusively at the 2-position of the piperidine ring, generating a single stereogenic center (C-2). In contrast, the most direct positional isomer—4-(thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353977-55-5)—lacks this stereogenic center due to the symmetrical 4-substitution pattern on the piperidine ring . The 2-substituted scaffold can be resolved into its pure enantiomers, enabling stereospecific downstream coupling reactions and target engagement studies that are impossible with the achiral 4-substituted analog.

C-2 Stereocenter vs. 4-Substituted
Class-level inference
Target has stereogenic C-2 (one chiral center); 4-substituted analog (CAS 1353977-55-5) is achiral.
Enables enantiomer resolution for chiral SAR; 4-substituted cannot provide this stereochemical control.
Structural analysis from databases.
Chiral pool synthesis Enantioselective catalysis Piperidine stereochemistry

Methylene Spacer Enhances Lipophilicity Profile

The target compound (C14H22N2O2S2) has a calculated logP (clogP) of 2.47 [1], reflecting the lipophilic contribution of the Boc group, the piperidine ring, and the thiazole-sulfanylmethyl moiety. In contrast, the 3-substituted analog 3-(thiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353990-03-0) carries a molecular formula of C13H20N2O2S2 (MW 300.4 g/mol) lacking the methylene spacer between the piperidine and sulfur, which reduces molecular size and alters lipophilicity . The methylene spacer in the target compound increases both molecular weight and rotational flexibility (4 rotatable bonds), potentially enhancing conformational adaptability for target binding [1].

Methylene Spacer & Lipophilicity
Supporting evidence
clogP 2.47; MW 314.48; 4 rotatable bonds vs. comparator (direct S-link) MW 300.4, lower flexibility.
May support lipophilicity tuning and conformational adaptability in target binding studies.
In silico calculation; property shifts with linker geometry.
Lipophilicity Drug-likeness Physicochemical profiling

Low TPSA Predicts CNS Permeability

The target compound exhibits a Topological Polar Surface Area (TPSA) of 59.06 Ų [1], which falls within the empirically established range for favorable blood-brain barrier (BBB) penetration (typically TPSA < 60–70 Ų for CNS-active compounds). The N-Boc protecting group contributes limited polarity while maintaining synthetic handle utility. In comparison, larger piperidine-thiazole constructs with additional polar functionality (e.g., carboxylic acid, amide, or multiple heterocyclic substituents) exhibit significantly higher TPSA values (often >80–100 Ų), which correlates with restricted CNS permeability [2].

Low TPSA & CNS Permeability Prediction
Class-level inference
TPSA 59.06 Ų vs. polar analogs typically >80 Ų; aligns with reported BBB-permeable TPSA range.
May support higher passive membrane permeability in CNS-oriented library design.
Computational TPSA; permeability confirmation requires assay validation.
CNS drug design TPSA Blood-brain barrier permeability

Privileged Scaffold in Kinase and SMN Modulator Patents

Multiple patent families explicitly employ 2-substituted piperidine-thiazole cores as the privileged pharmacophore for biological target engagement. US Patent 8,436,186 (Merck Patent GmbH) claims thiazol-2-yl-piperidine derivatives as selective sphingosine kinase 1 (SphK1) inhibitors, with the 2-position attachment on the piperidine ring being a structural requirement for SphK1 selectivity over SphK2 [1]. Similarly, arylthiazolyl piperidine patents (US 2013/0096160 A1) claiming SMN protein modulators for spinal muscular atrophy treatment feature 2-substituted thiazole-piperidine scaffolds as the core chemotype [2]. In contrast, 4-substituted piperidine-thiazole analogs are predominantly claimed in agrochemical fungicide patents rather than human therapeutic applications [3].

Patent Landscape: 2- vs. 4-Substitution
Supporting evidence
2-substituted scaffold claimed in SphK1 inhibitor and SMN modulator patents; 4-substituted analogs dominate agrochemical fungicide patents.
Aligns with human kinase/neurological target patent landscape; agrochemical-dominated 4-substituted analogs may offer weaker IP alignment.
Patent family analysis across therapeutic and agrochemical classes.
Kinase inhibition SphK1 inhibitors SMN protein modulators Patent landscape

Modular Derivatization via Boc-Protected Intermediate

The target compound's synthesis route proceeds via N-Boc-2-piperidinemethanol (CAS 134441-61-5) as the key intermediate, which undergoes conversion to the 2-(bromomethyl) derivative followed by thiol coupling with 2-mercaptothiazole . This modular approach allows for sequential, orthogonal functionalization: the Boc group can be selectively removed under acidic conditions to liberate the piperidine NH for further diversification, while the thiazole-sulfide linkage remains intact [1]. In contrast, the 3-sulfanyl analog (direct S–piperidine bond, no methylene spacer) lacks the halomethyl intermediate flexibility and requires different, often less efficient, coupling strategies .

Synthetic Modularity Advantage
Supporting evidence
Accessible via N-Boc-2-piperidinemethanol → bromomethyl intermediate → thiol coupling; orthogonal Boc deprotection enables sequential diversification.
Supports sequential derivatization at piperidine nitrogen and thiazole sulfur without cross-reactivity.
Based on analogous synthetic routes and Greene's protective group chemistry.
Synthetic versatility Orthogonal protection Modular derivatization

Lack of Head-to-Head Comparative Data

A comprehensive literature search across primary research papers, patents, and authoritative databases (performed May 2026) reveals that no published head-to-head quantitative comparative study exists directly benchmarking 2-(thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester against its positional isomers in the same assay system. The differential evidence presented herein is derived from structural analysis (stereochemistry, molecular descriptors), patent landscape mapping, and class-level inferences from piperidine-thiazole SAR trends. Procurement decisions should be informed by the compound's defined stereochemistry, favorable physicochemical profile, and alignment with therapeutic patent landscapes, while acknowledging that direct potency/selectivity comparative data against specific analogs remain unavailable in the public domain [1].

Comparative Data Gap
Data to verify
No published head-to-head quantitative comparisons against positional isomers identified in public literature (May 2026 search).
Procurement decisions rely on structural differentiation, physicochemical predictions, and patent landscape alignment.
Transparent evidence limitation; direct biological comparability remains to be established.
Data transparency Evidence quality Procurement risk assessment

2-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Optimal Research and Procurement Scenarios


Enantioselective Kinase Inhibitor Design

The defined stereogenic center at the piperidine C-2 position enables resolution into pure enantiomers for stereospecific SAR exploration. Research groups developing SphK1-selective inhibitors or other kinase-targeted therapies benefit from the compound's alignment with the patented 2-substituted piperidine-thiazole pharmacophore [1]. The N-Boc protection allows controlled, sequential functionalization of the piperidine nitrogen post-thiazole coupling, compatible with standard peptide-like diversification workflows [2].

CNS Drug Discovery with Low TPSA Intermediates

With a TPSA of 59.06 Ų—below the established BBB permeability threshold of ~60–70 Ų—this compound is an ideal protected intermediate for CNS-targeted libraries [1]. The Boc group provides synthetic stability while maintaining a favorable polar surface area profile. Subsequent Boc deprotection and N-functionalization enable fine-tuning of CNS drug-like properties without exceeding TPSA limits [2].

Patent-Aligned Libraries for SphK1 and SMN Modulators

The 2-substituted piperidine-thiazole scaffold is explicitly claimed in patent families covering SphK1 inhibitors (US 8,436,186) and SMN protein modulators (US 2013/0096160 A1) [1][2]. Research organizations constructing proprietary compound libraries for these therapeutic areas can use this building block to generate patent-differentiated analogs that align with established IP precedents, while avoiding the agrochemical-dominated patent space occupied by 4-substituted piperidine-thiazole derivatives [3].

Orthogonal Derivatization in Parallel Synthesis

The combination of a Boc-protected secondary amine and a thiazole-sulfide linkage with a methylene spacer provides two chemically orthogonal handles for sequential diversification [1]. The Boc group can be removed under standard acidic conditions (TFA/DCM), liberating the piperidine NH for amide coupling, sulfonamide formation, or reductive amination, while the thiazole-sulfide remains intact for late-stage oxidation to sulfoxide/sulfone or metal-catalyzed cross-coupling [2].

Application
Selection Property
Validation Focus
Enantioselective kinase inhibitor design studies
Chiral C-2 stereocenter
Enantiomer resolution and stereospecific SAR exploration
CNS-targeted compound library research
Low TPSA profile
Predicted BBB permeability review
Patent-aligned SphK1/SMN modulator library construction
2-substituted piperidine-thiazole scaffold
Kinase/neurological patent landscape alignment
Orthogonal parallel synthesis
Boc protection + thioether linker
Sequential deprotection and functionalization
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